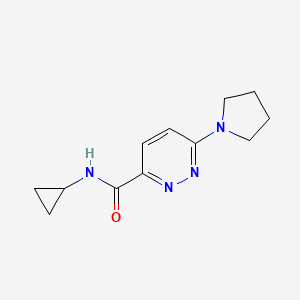![molecular formula C18H19BrN2O3 B2873901 4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine CAS No. 2034325-07-8](/img/structure/B2873901.png)
4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that features a brominated methoxyphenyl group and a pyridinyl-substituted piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine typically involves a multi-step process:
Bromination: The starting material, 5-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 2-position.
Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 3-(pyridin-4-yloxy)piperidine.
Final Assembly: The final step involves the formation of the methanone linkage, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Products include 2-bromo-5-methoxybenzaldehyde or 2-bromo-5-methoxybenzoic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, such as 2-amino-5-methoxyphenyl derivatives.
科学的研究の応用
4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular communication and function.
類似化合物との比較
Similar Compounds
- (3-Bromo-5-fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone
- (3-bromo-2,5-dichlorophenyl)(piperidin-1-yl)methanone
Uniqueness
4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine is unique due to the presence of both a brominated methoxyphenyl group and a pyridinyl-substituted piperidine moiety, which confer distinct chemical properties and potential biological activities.
特性
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-14-4-5-17(19)16(11-14)18(22)21-10-2-3-15(12-21)24-13-6-8-20-9-7-13/h4-9,11,15H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHGZRNQOASDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2873826.png)




![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2873833.png)
![3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine](/img/structure/B2873835.png)
![N-{[1-(2-phenylethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide](/img/structure/B2873836.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide](/img/structure/B2873838.png)
![5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2873840.png)
